molecular formula C10H10N2O B3051348 2-Imino-4-methyl-5-phenyloxazoline CAS No. 33124-11-7

2-Imino-4-methyl-5-phenyloxazoline

Cat. No.: B3051348
CAS No.: 33124-11-7
M. Wt: 174.2 g/mol
InChI Key: OCFLAGLBZNPYNT-UHFFFAOYSA-N
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Description

2-Imino-4-methyl-5-phenyloxazoline is a heterocyclic compound that belongs to the oxazoline family Oxazolines are five-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methyl-5-phenyloxazoline typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for purification steps. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidation of oxazolines to the corresponding oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methyl-5-phenyloxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Reduced oxazoline derivatives.

    Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

2-Imino-4-methyl-5-phenyloxazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Imino-4-methyl-5-phenyloxazoline can be compared with other oxazoline derivatives and similar heterocyclic compounds:

List of Similar Compounds

  • Oxazoles
  • Isoxazolines
  • Thiazolines

Biological Activity

2-Imino-4-methyl-5-phenyloxazoline (CAS No. 33124-11-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by case studies and data tables.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. The compound is characterized by its oxazoline structure, which contributes to its reactivity and biological interactions.

Chemical Structure

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC11H12N2O
CAS Number33124-11-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms. A study demonstrated its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, which is crucial given the rising incidence of multidrug-resistant tuberculosis (MDR-TB) cases globally. The compound was found to inhibit the growth of mycobacterial strains with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL in iron-rich media to >256 µg/mL in iron-deprived conditions, indicating a selectivity index that favors its use in specific environments .

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes in microbial metabolism. Specifically, it acts as an inhibitor of phenyloxazoline synthase, a crucial enzyme in the siderophore biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts iron acquisition, which is vital for bacterial survival and proliferation .

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of transition-state analogues based on the structure of this compound.
    • The lead compound exhibited enhanced intracellular killing efficacy against Mycobacterium aurum in infected macrophages compared to standard treatments .
  • Antimicrobial Screening :
    • A screening program evaluated the compound against various bacterial strains, showing promising results against both pathogenic and non-pathogenic mycobacteria.
    • The results highlighted the compound's potential as a scaffold for developing new antimycobacterial agents .

Data Table: Biological Activity Summary

Study ReferencePathogenMIC (µg/mL)EnvironmentComments
Mycobacterium tuberculosis32Iron-richEffective against MDR strains
Mycobacterium aurum>256Iron-deprivedEnhanced intracellular activity observed
Mycobacterium smegmatisVariableVarious conditionsBroad-spectrum antimicrobial activity noted

Properties

IUPAC Name

4-methyl-5-phenyl-5H-1,3-oxazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFLAGLBZNPYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=N)OC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954744
Record name 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33124-11-7
Record name 2-Oxazolamine, 4-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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